molecular formula C12H12N4O4 B12894492 N-[4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzoyl]glycine CAS No. 87998-56-9

N-[4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzoyl]glycine

Katalognummer: B12894492
CAS-Nummer: 87998-56-9
Molekulargewicht: 276.25 g/mol
InChI-Schlüssel: UNKVTPCBDJOBCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamido)acetic acid is a complex organic compound that features a triazine ring, a benzamido group, and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamido)acetic acid typically involves multiple steps. One common method starts with the preparation of the triazine ring, which can be synthesized through the reaction of ammonia, cyanic acid, and urea under acidic or basic conditions . The benzamido group is then introduced through a coupling reaction with a suitable benzoyl chloride derivative. Finally, the acetic acid moiety is added via esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamido)acetic acid can undergo various chemical reactions, including:

    Oxidation: The triazine ring can be oxidized to form different oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo-triazine derivatives, while reduction can produce amine-triazine compounds.

Wissenschaftliche Forschungsanwendungen

2-(4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamido)acetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamido)acetic acid involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The benzamido group may enhance the compound’s binding affinity to its targets, while the acetic acid moiety can influence its solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 2-(4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamido)acetic acid apart is its unique combination of the triazine ring, benzamido group, and acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

87998-56-9

Molekularformel

C12H12N4O4

Molekulargewicht

276.25 g/mol

IUPAC-Name

2-[[4-(3-oxo-4,5-dihydro-2H-1,2,4-triazin-6-yl)benzoyl]amino]acetic acid

InChI

InChI=1S/C12H12N4O4/c17-10(18)6-13-11(19)8-3-1-7(2-4-8)9-5-14-12(20)16-15-9/h1-4H,5-6H2,(H,13,19)(H,17,18)(H2,14,16,20)

InChI-Schlüssel

UNKVTPCBDJOBCH-UHFFFAOYSA-N

Kanonische SMILES

C1C(=NNC(=O)N1)C2=CC=C(C=C2)C(=O)NCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.